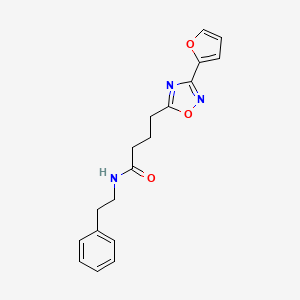
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as EHM-1, is a compound that has recently gained attention in scientific research due to its potential therapeutic applications. EHM-1 is a benzamide derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects are currently being studied.
作用機序
The exact mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not yet fully understood, but it is believed to act through various pathways. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit cell growth and induce apoptosis. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been shown to reduce inflammation in the brain and protect neurons from oxidative stress. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have antioxidant properties and may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic applications in cancer therapy and neuroprotection. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of research is the development of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in cancer patients. Another area of research is the potential neuroprotective effects of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide and its potential interactions with other drugs.
合成法
The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has shown potential in various scientific research applications, including cancer therapy and neuroprotection. In cancer therapy, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
特性
IUPAC Name |
N-ethyl-3,4,5-trimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-25(13-17-10-15-9-7-8-14(2)20(15)24-22(17)26)23(27)16-11-18(28-3)21(30-5)19(12-16)29-4/h7-12H,6,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGRLMWDUMJVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)










